molecular formula C19H17ClN2O B5173155 N-({4-[(2-chlorophenyl)methoxy]phenyl}methyl)pyridin-2-amine

N-({4-[(2-chlorophenyl)methoxy]phenyl}methyl)pyridin-2-amine

Cat. No.: B5173155
M. Wt: 324.8 g/mol
InChI Key: JGMOYVOPMDDSTQ-UHFFFAOYSA-N
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Description

N-({4-[(2-chlorophenyl)methoxy]phenyl}methyl)pyridin-2-amine is an organic compound that features a pyridine ring substituted with an amine group and a phenyl ring substituted with a chlorophenylmethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-({4-[(2-chlorophenyl)methoxy]phenyl}methyl)pyridin-2-amine typically involves the following steps:

    Formation of the chlorophenylmethoxy intermediate: This can be achieved by reacting 2-chlorophenol with benzyl chloride in the presence of a base such as potassium carbonate.

    Coupling with pyridine derivative: The chlorophenylmethoxy intermediate is then reacted with a pyridine derivative containing an amine group.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding nitroso or nitro derivatives.

    Reduction: Reduction of the nitro group can yield the corresponding amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N-({4-[(2-chlorophenyl)methoxy]phenyl}methyl)pyridin-2-amine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.

    Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.

    Material Science:

Mechanism of Action

The mechanism of action of N-({4-[(2-chlorophenyl)methoxy]phenyl}methyl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

  • N-(pyridin-4-yl)pyridin-4-amine
  • 3-methyl-N-(pyridin-4-yl)pyridin-4-amine
  • 3-nitro-N-(pyridin-4-yl)pyridin-4-amine

Comparison: N-({4-[(2-chlorophenyl)methoxy]phenyl}methyl)pyridin-2-amine is unique due to the presence of the chlorophenylmethoxy group, which imparts distinct electronic and steric properties. This makes it more versatile in certain synthetic applications compared to its analogs .

Properties

IUPAC Name

N-[[4-[(2-chlorophenyl)methoxy]phenyl]methyl]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O/c20-18-6-2-1-5-16(18)14-23-17-10-8-15(9-11-17)13-22-19-7-3-4-12-21-19/h1-12H,13-14H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGMOYVOPMDDSTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=C(C=C2)CNC3=CC=CC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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